molecular formula C8H13NOS B6649354 N-(thian-3-yl)prop-2-enamide

N-(thian-3-yl)prop-2-enamide

Cat. No.: B6649354
M. Wt: 171.26 g/mol
InChI Key: KZPJXJLUYBEAFG-UHFFFAOYSA-N
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Description

N-(thian-3-yl)prop-2-enamide: is an organic compound that features a thian-3-yl group attached to a prop-2-enamide moiety

Properties

IUPAC Name

N-(thian-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-2-8(10)9-7-4-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPJXJLUYBEAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thian-3-yl)prop-2-enamide typically involves the reaction of thian-3-ylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(thian-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of thian-3-ylpropylamine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thian-3-ylpropylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(thian-3-yl)prop-2-enamide is used as a building block in organic synthesis. Its reactivity allows for the creation of a wide range of derivatives that can be used in further chemical transformations .

Biology: In biological research, this compound can be used to study the effects of thian-3-yl derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(thian-3-yl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The thian-3-yl group can interact with enzymes or receptors, leading to changes in their activity. The prop-2-enamide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

  • N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide
  • 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide

Comparison: N-(thian-3-yl)prop-2-enamide is unique due to the presence of the thian-3-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

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